3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14798213
InChI: InChI=1S/C19H15ClN2O3S/c20-15-6-4-13(5-7-15)18-22-16(11-26-18)9-17(23)21-10-12-2-1-3-14(8-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25)
SMILES:
Molecular Formula: C19H15ClN2O3S
Molecular Weight: 386.9 g/mol

3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

CAS No.:

Cat. No.: VC14798213

Molecular Formula: C19H15ClN2O3S

Molecular Weight: 386.9 g/mol

* For research use only. Not for human or veterinary use.

3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid -

Specification

Molecular Formula C19H15ClN2O3S
Molecular Weight 386.9 g/mol
IUPAC Name 3-[[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid
Standard InChI InChI=1S/C19H15ClN2O3S/c20-15-6-4-13(5-7-15)18-22-16(11-26-18)9-17(23)21-10-12-2-1-3-14(8-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25)
Standard InChI Key PELVDJNIJRFZQB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)CNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)Cl

Introduction

3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is a complex organic compound that combines a thiazole ring, a chlorophenyl group, and a benzoic acid moiety. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both the thiazole and benzoic acid components suggests potential applications in the development of pharmaceuticals targeting various biological pathways.

Synthesis and Chemical Reactions

The synthesis of 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. These processes often require careful control of reaction conditions such as temperature and time to achieve high yields and purity. Common purification techniques include recrystallization or chromatography.

Common Chemical Reactions

  • Amidation: The compound can undergo amidation reactions due to the presence of the carboxylic acid group.

  • Esterification: Similar to other carboxylic acids, it can form esters under appropriate conditions.

  • Hydrolysis: The amide linkage can be hydrolyzed to yield the corresponding acid and amine.

Biological Activities and Applications

Thiazole derivatives, including 3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid, have been studied for their potential biological activities. These compounds may exhibit antimicrobial and anticancer properties due to their structural features. The presence of a chlorophenyl group can enhance certain biological activities, as seen in other azole compounds .

Potential Applications

  • Pharmaceutical Development: The compound's unique structure makes it a candidate for developing therapeutic agents targeting various biological pathways.

  • Antimicrobial Agents: Thiazole derivatives have shown promise as antimicrobial agents, which could be further explored in this compound.

  • Anticancer Research: The structural features of this compound suggest potential anticancer properties, warranting further investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator